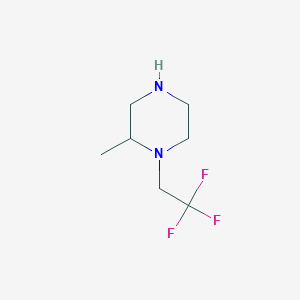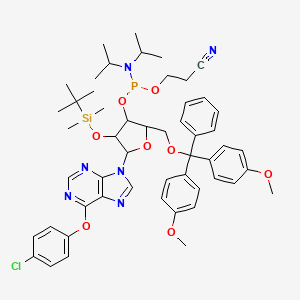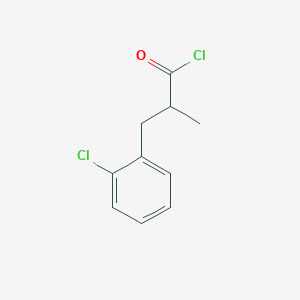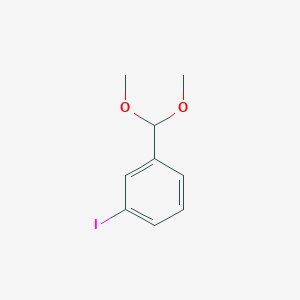
1-Azacyclododecan-2-one, 1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azacyclododecan-2-one, 1-methyl- is a chemical compound with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.3171 g/mol It is a derivative of azacyclododecanone, featuring a methyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 1-Azacyclododecan-2-one, 1-methyl- typically involves the cyclization of a suitable precursor. One common method is the reaction of a long-chain diamine with a carbonyl compound under acidic or basic conditions to form the cyclic amide structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
1-Azacyclododecan-2-one, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azacyclododecan-2-one, 1-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural properties make it a useful tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azacyclododecan-2-one, 1-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity by binding to the active site or modulation of protein-protein interactions .
Comparison with Similar Compounds
1-Azacyclododecan-2-one, 1-methyl- can be compared with other cyclic amides, such as:
Azacyclododecan-2-one: Lacks the methyl group, which may affect its reactivity and binding properties.
Azacyclotridecan-2-one: Has a larger ring size, potentially leading to different conformational and chemical properties.
Azacycloundecan-2-one: Smaller ring size, which may influence its stability and reactivity.
Properties
CAS No. |
99089-17-5 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-methyl-azacyclododecan-2-one |
InChI |
InChI=1S/C12H23NO/c1-13-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3 |
InChI Key |
MNKVPIGFGSDHSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12070418.png)





![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)





![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)
